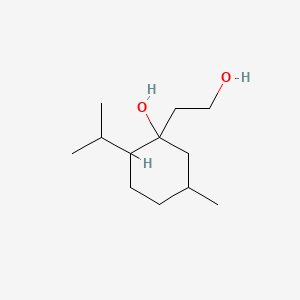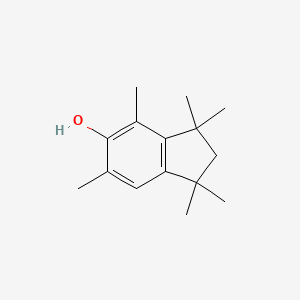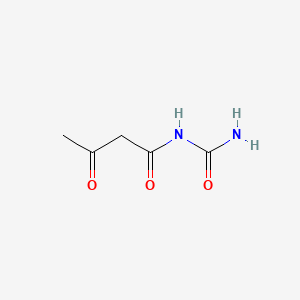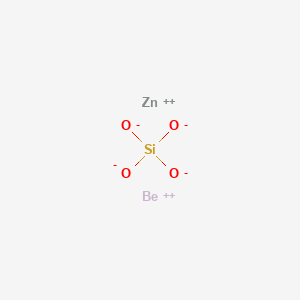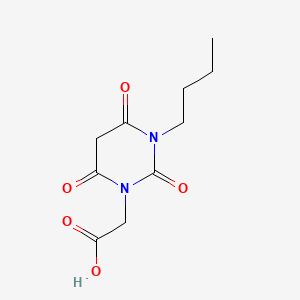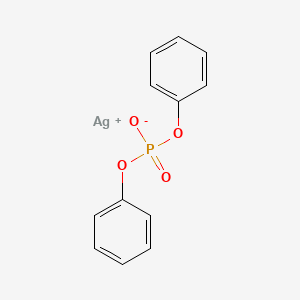
Silver diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver diphenyl phosphate is an organophosphate compound that combines silver ions with diphenyl phosphateThe compound’s molecular formula is C12H10AgO4P, and it has a molecular weight of 357.047 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with silver nitrate. The reaction typically occurs in an aqueous solution, where diphenyl phosphate acts as a ligand, coordinating with the silver ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification through crystallization and drying under inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Silver diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver phosphate and diphenyl phosphate derivatives.
Reduction: Reduction reactions can convert this compound to silver metal and diphenyl phosphate.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Silver phosphate and diphenyl phosphate derivatives.
Reduction: Silver metal and diphenyl phosphate.
Substitution: Various substituted diphenyl phosphate compounds.
Applications De Recherche Scientifique
Silver diphenyl phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of silver diphenyl phosphate involves the release of silver ions, which interact with cellular components of microorganisms. Silver ions can disrupt the cell membrane, interfere with enzyme function, and cause oxidative stress, leading to cell death. The compound’s phosphate group may also play a role in enhancing its antimicrobial activity by facilitating the release of silver ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl phosphate: An organophosphate diester used as a flame retardant and plasticizer.
Triphenyl phosphate: Another organophosphate compound with similar applications but different chemical properties.
Silver nitrate: A silver compound with strong antimicrobial properties but lacks the phosphate group.
Uniqueness
Silver diphenyl phosphate is unique due to its combination of silver ions and diphenyl phosphate, which provides both antimicrobial properties and chemical versatility. This dual functionality makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Propriétés
Numéro CAS |
22350-95-4 |
|---|---|
Formule moléculaire |
C12H10AgO4P |
Poids moléculaire |
357.05 g/mol |
Nom IUPAC |
silver;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
Clé InChI |
LWGRABKSXOHZKA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


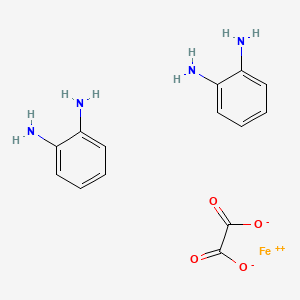
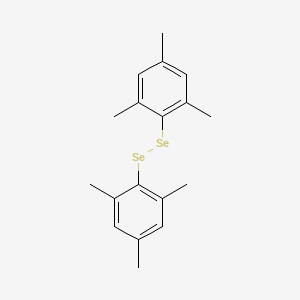
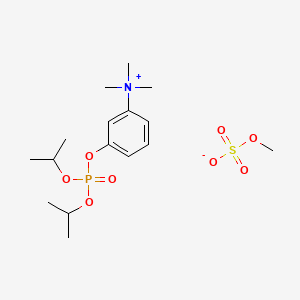

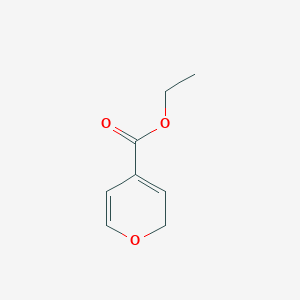
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
